![molecular formula C22H16Cl2N6 B14009551 N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine CAS No. 27702-18-7](/img/structure/B14009551.png)
N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine is a chemical compound with the molecular formula C22H16Cl2N6. It is known for its complex structure and potential applications in various fields of scientific research. The compound is characterized by the presence of two chlorophenyl groups and a phthalazine core, making it a subject of interest for chemists and researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine typically involves the condensation of 2-chlorobenzaldehyde with phthalazine-1,4-diamine. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of phthalazine-1,4-diamine oxides.
Reduction: Formation of reduced phthalazine derivatives.
Substitution: Formation of substituted phthalazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can affect various biochemical pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,n-bis[(2-chlorophenyl)methylideneamino]ethane-1,2-diamine
- N,n-bis[(2-chlorophenyl)methylideneamino]benzene-1,2-diamine
- N,n-bis[(2-chlorophenyl)methylideneamino]pyridine-1,2-diamine
Uniqueness
N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine is unique due to its phthalazine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its ability to form stable metal complexes and its potential bioactivity make it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
27702-18-7 |
|---|---|
Molekularformel |
C22H16Cl2N6 |
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
1-N,4-N-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine |
InChI |
InChI=1S/C22H16Cl2N6/c23-19-11-5-1-7-15(19)13-25-27-21-17-9-3-4-10-18(17)22(30-29-21)28-26-14-16-8-2-6-12-20(16)24/h1-14H,(H,27,29)(H,28,30) |
InChI-Schlüssel |
LPOIDRKFQZSROR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC=CC=C4Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


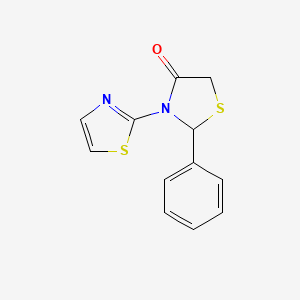
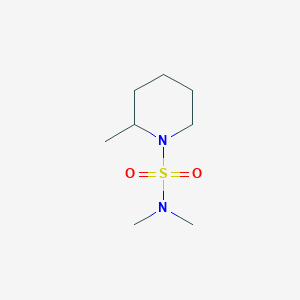
![1-[Butyl(2-dibutylphosphorylethyl)phosphoryl]butane](/img/structure/B14009482.png)
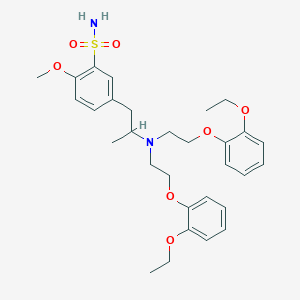
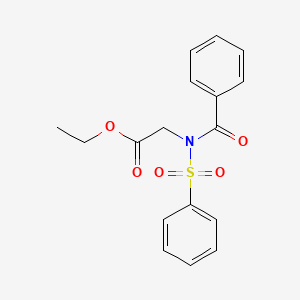
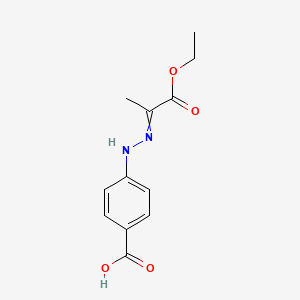

![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B14009512.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009515.png)

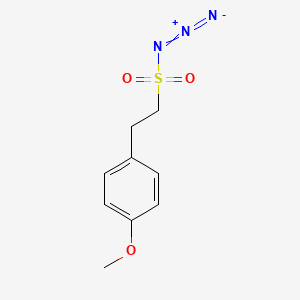
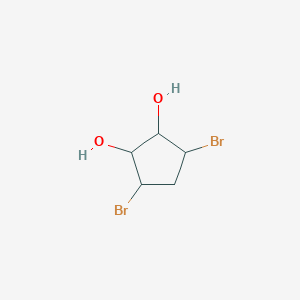

![2-chloro-N-(2-chloroethyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14009533.png)
